Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone

Catalog No.
S13213005
CAS No.
72010-27-6
M.F
C24H34N2
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)...

CAS Number

72010-27-6

Product Name

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone

IUPAC Name

N-[(E)-(4-butylphenyl)methylideneamino]-1-(4-hexylphenyl)methanamine

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C24H34N2/c1-3-5-7-8-10-22-13-17-24(18-14-22)20-26-25-19-23-15-11-21(12-16-23)9-6-4-2/h11-19,26H,3-10,20H2,1-2H3/b25-19+

InChI Key

RLEMLTGYQUWSIH-NCELDCMTSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)CCCC

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)CCCC

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is a hydrazone compound characterized by its complex molecular structure. Its chemical formula is C22H30N2C_{22}H_{30}N_2, and it features a hydrazone functional group derived from the condensation of benzaldehyde derivatives with hydrazines. The compound is notable for its unique combination of long aliphatic chains and aromatic systems, which may influence its physical and chemical properties.

The primary reaction involving Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is the condensation reaction that forms the hydrazone itself. This process typically involves the reaction of an aldehyde (in this case, a substituted benzaldehyde) with a hydrazine derivative under acidic or basic conditions.

Additionally, hydrazones can undergo several chemical transformations:

  • Hydrolysis: Under acidic conditions, hydrazones can revert to their corresponding aldehydes and hydrazines.
  • Reduction: Hydrazones can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation: Certain conditions can lead to the oxidation of hydrazones to form azo compounds.

Hydrazone derivatives are recognized for their diverse biological activities. Studies have shown that compounds similar to Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Many hydrazones display antibacterial and antifungal properties. For instance, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, showing moderate to significant activity.
  • Anticancer Potential: Some studies suggest that hydrazone compounds may possess cytotoxic properties against cancer cell lines, indicating potential as therapeutic agents.

The synthesis of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone typically involves the following steps:

  • Preparation of Hydrazone: The compound is synthesized by reacting 4-butylbenzaldehyde with 4-hexylphenylhydrazine in an appropriate solvent (such as ethanol or methanol) under reflux conditions.
  • Purification: The resulting product may be purified through recrystallization or column chromatography to obtain a pure sample.

This method highlights the significance of selecting suitable aldehyde and hydrazine derivatives to achieve desired properties in the final product.

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound could serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Synthesis: As a versatile intermediate, it may be employed in synthesizing other complex organic molecules or materials.
  • Material Science: Its unique structural features might find applications in creating novel materials with specific properties.

Interaction studies involving Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone can provide insights into its mechanism of action and efficacy:

  • Molecular Docking Studies: These studies can help predict how the compound interacts with biological targets such as enzymes or receptors.
  • Spectroscopic Analysis: Techniques like UV-Vis and fluorescence spectroscopy can be used to study binding interactions with biomolecules.

Such studies are crucial for understanding the compound's potential therapeutic applications and optimizing its structure for improved activity.

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone shares structural similarities with several other hydrazone compounds. Here are some comparable compounds:

Compound NameStructure FeaturesBiological Activity
Benzaldehyde, 4-dimethylaminobenzaldehyde hydrazoneContains dimethylamino groupAntimicrobial
4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazoneHydroxyl substitution on benzene ringAntifungal
Benzylidene-4-tert-butylbenzohydrazideTert-butyl substitutionAnticancer potential

Uniqueness of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone:
This compound's unique characteristics stem from its combination of long-chain aliphatic groups with aromatic systems, which may enhance solubility and biological activity compared to other simpler hydrazones. Its specific structural features could also influence its interaction with biological targets differently than other similar compounds.

XLogP3

8.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

350.272199093 g/mol

Monoisotopic Mass

350.272199093 g/mol

Heavy Atom Count

26

General Manufacturing Information

Benzaldehyde, 4-butyl-, 2-[(4-hexylphenyl)methylene]hydrazone: INACTIVE

Dates

Last modified: 08-10-2024

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